N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide
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Overview
Description
N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalazinyl group, a morpholinylsulfonyl group, and an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the phthalazinyl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholinylsulfonyl group: This step involves sulfonylation reactions using reagents like morpholine and sulfonyl chlorides.
Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Biochemistry: It is used to study enzyme interactions and protein binding.
Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Morpholinosulfonyl)phenyl)acetamide
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
Uniqueness
N-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H27N5O4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S/c1-18-7-8-20(17-25(18)37(34,35)32-13-15-36-16-14-32)26-23-5-3-4-6-24(23)27(31-30-26)29-22-11-9-21(10-12-22)28-19(2)33/h3-12,17H,13-16H2,1-2H3,(H,28,33)(H,29,31) |
InChI Key |
DDVIVNYESDSVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)NC(=O)C)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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